molecular formula C14H26O2 B12803237 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate CAS No. 63604-69-3

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate

Cat. No.: B12803237
CAS No.: 63604-69-3
M. Wt: 226.35 g/mol
InChI Key: ZIDAWTMANIWWBB-UHFFFAOYSA-N
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Description

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate is a chemical compound with the molecular formula C14H26O2 and a molecular weight of 226.35 g/mol . . This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butyl group and a propanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate typically involves the esterification of 4-(1,1-Dimethylethyl)cyclohexanol with propanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(1,1-Dimethylethyl)cyclohexylmethyl propanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The tert-butyl group may also influence the compound’s lipophilicity and membrane permeability, affecting its overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclohexane ring, a tert-butyl group, and a propanoate ester group. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

CAS No.

63604-69-3

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)methyl propanoate

InChI

InChI=1S/C14H26O2/c1-5-13(15)16-10-11-6-8-12(9-7-11)14(2,3)4/h11-12H,5-10H2,1-4H3

InChI Key

ZIDAWTMANIWWBB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OCC1CCC(CC1)C(C)(C)C

Origin of Product

United States

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